Home > Products > Screening Compounds P39501 > 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine
1-(1-Ethyl-1H-imidazol-2-yl)-piperazine - 1019115-40-2

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine

Catalog Number: EVT-1752189
CAS Number: 1019115-40-2
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(1-Methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidine

Compound Description: This compound belongs to a novel series of mGluR2 positive allosteric modulators (PAMs) being investigated for the treatment of psychosis. Research shows it exhibits potent and selective modulation of mGluR2, coupled with favorable pharmacokinetic properties. [] Preclinical studies in mice demonstrate its efficacy in reducing methamphetamine-induced hyperactivity and mescaline-induced scratching, supporting its potential as a psychosis treatment. []

Relevance: This compound shares a significant structural similarity with 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine. Both compounds feature a central piperidine ring directly substituted at the 1-position by an imidazole ring. The variation lies in the substituents on the imidazole and piperidine moieties. While 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine has an ethyl group at the 1-position of the imidazole, this compound possesses a methyl group linked via a methylene bridge. Furthermore, the piperidine ring in this compound has a phenyl substituent at the 4-position, which is absent in 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine. These structural similarities suggest potential for shared pharmacological activities or targets. []

g‐C3N4 with edge grafting of 4‐(1H‐Imidazol‐2‐yl) benzoic acid (IBA)

Compound Description: This material is a composite photocatalyst designed for enhanced hydrogen evolution. It is synthesized by copolymerizing g-C3N4 (g-CN) with 4-(1H-imidazol-2-yl) benzoic acid (IBA) and subsequently incorporating NiS cocatalysts via photodeposition. [] This modification significantly enhances the material's visible-light photocatalytic activity, leading to a remarkable increase in hydrogen production compared to unmodified g-CN. []

Relevance: This composite material, specifically its 4-(1H-imidazol-2-yl) benzoic acid component, shares a key structural element with 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine: the presence of a 1H-imidazol-2-yl group. This shared feature highlights the importance of this specific imidazole derivative in diverse chemical applications, ranging from photocatalysis to potential pharmaceutical agents. []

7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imines and Derivatives

Compound Description: This class of compounds, including their corresponding amides, sulfonamides, ureas, and thioureas, were synthesized and evaluated for their cytotoxic activity. [] Notably, some derivatives demonstrated potent inhibition against specific human cancer cell lines like cervical cancer (SISO) and bladder cancer (RT-112). []

Relevance: These compounds share a structural feature with 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine, specifically the presence of a 4,5-dihydro-1H-imidazol-2-yl moiety. While the core structures differ, this shared fragment suggests a possible common pharmacophore contributing to biological activity. The variations in the core structures and substituents between these compounds and 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine provide insights into structure-activity relationships and potential for diverse pharmacological applications. []

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane (L(Im1)) and its Ni(II) Complexes

Compound Description: L(Im1) is a novel cyclam-methylimidazole ligand synthesized for the preparation of Ni(II) complexes. While L(Im1) itself proved challenging to crystallize, various Ni(II) complexes with trans and cis isomers were successfully synthesized and characterized. []

Relevance: Both L(Im1) and 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine share the 1-methyl-1H-imidazol-2-yl substituent. This structural similarity highlights the utility of this imidazole derivative in coordinating with metal ions, a property crucial for developing metal-based catalysts or potential therapeutic agents. The difference lies in the core structure: L(Im1) incorporates a tetraazacyclotetradecane macrocycle, whereas 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine contains a piperazine ring. []

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

Compound Description: This compound is a focus in the development of novel crystals and methods for preparing its zwitterion form. [] The specific details about its biological activity or potential applications are not elaborated upon in the provided abstract.

Relevance: This compound and 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine both feature an imidazole ring, although with different substitution patterns. The presence of a phenyl ring at the 4-position of the imidazole in both compounds suggests this structural feature might be important for their respective applications or activities. The significant difference lies in the remaining structural moieties, indicating distinct chemical classes and potentially diverse applications. []

2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine Derivatives

Compound Description: These derivatives, along with their tricyclic analogs, have been investigated as potential antihypertensive agents due to their cardiovascular effects. [] They demonstrate varying affinities for imidazoline binding sites (IBS) I1 and I2, as well as α1 and α2 adrenergic receptors.

Relevance: These compounds share the 4,5-dihydro-1H-imidazol-2-yl group with 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine. This shared moiety may indicate a common pharmacophore responsible for their interaction with biological targets, in this case, potentially contributing to their cardiovascular effects. The structural distinctions, particularly the benzoxazine moiety in these derivatives compared to the piperazine in 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine, highlight how subtle modifications can lead to differences in target specificity and pharmacological profiles. []

Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate Derivatives

Compound Description: Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate serves as a versatile precursor for synthesizing a diverse range of heterocyclic compounds, including thiophenes, pyrazoles, and coumarin derivatives. [] These derivatives have demonstrated promising antitumor activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). []

Relevance: These derivatives, while incorporating a benzimidazole moiety rather than the imidazole in 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine, highlight the broader significance of imidazole-containing compounds in medicinal chemistry. The presence of the imidazole ring, whether standalone or as part of a larger fused system like benzimidazole, suggests its potential role as a pharmacophore in various biological activities, including antitumor activity. []

Overview

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine is a chemical compound with the molecular formula C9H18Cl2N4C_9H_{18}Cl_2N_4 and a molecular weight of approximately 253.18 g/mol. It is classified as a piperazine derivative, which features a piperazine ring substituted with an ethyl group and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

The compound is synthesized from precursor materials that involve imidazole and piperazine structures, making it part of a broader class of compounds known for their therapeutic potential. It has been cataloged with the CAS number 1216433-63-4 and is available in various purities, typically around 95% . The structural classification places it within the category of heterocyclic compounds, specifically those containing nitrogen atoms in their rings, which are crucial for biological activity.

Synthesis Analysis

Methods

The synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine can be achieved through several methods:

  1. Direct Alkylation: A common approach involves the alkylation of piperazine with an ethyl halide in the presence of a base, allowing for the formation of the ethyl-substituted piperazine.
  2. Cyclization Reactions: The reaction of imidazole derivatives with piperazine can lead to cyclization, forming the desired compound through nucleophilic attack mechanisms.

Technical Details

The synthesis typically requires controlled conditions to ensure purity and yield. For instance, using solvents like ethanol or acetonitrile can help facilitate reactions while minimizing by-products. Reaction temperatures and times are also critical factors that influence the outcome of the synthesis .

Molecular Structure Analysis

Data

The compound's IUPAC name is 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride, indicating that it exists as a dihydrochloride salt in its most stable form . The compound exhibits specific spectral characteristics that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Chemical Reactions Analysis

Reactions

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine can participate in various chemical reactions typical for piperazine derivatives, including:

  • Nucleophilic Substitutions: The nitrogen atoms can act as nucleophiles, allowing for further functionalization.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

Technical Details

The reactivity of this compound can be influenced by substituents on the imidazole or piperazine rings, which may enhance or diminish nucleophilicity and electrophilicity during reactions.

Mechanism of Action

The mechanism of action for compounds like 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine often involves:

  1. Interaction with Biological Targets: The imidazole moiety may interact with biological macromolecules such as enzymes or receptors, potentially inhibiting or activating their function.
  2. Formation of Complexes: It may also form coordination complexes with metal ions, enhancing its pharmacological profile.

Data supporting these interactions often derive from studies assessing binding affinities and biological activity against specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can undergo various chemical transformations typical for nitrogen-containing heterocycles.

Relevant analytical data include melting point ranges and solubility profiles, which guide its handling and application in research settings .

Applications

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine has several scientific uses:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drugs targeting various diseases due to its structural features conducive to biological activity.
  • Research Applications: Used in studies exploring the pharmacological effects of imidazole derivatives, particularly in relation to antitumor and antimicrobial activities.

Its versatility makes it valuable in both academic research and industrial applications within medicinal chemistry .

Introduction to 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine in Medicinal Chemistry

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine represents a strategically designed hybrid molecule that merges two nitrogen-containing heterocycles with established pharmacological relevance: the imidazole ring and the piperazine scaffold. This molecular architecture exemplifies contemporary medicinal chemistry's focus on privileged structures to develop compounds with improved target affinity, pharmacokinetic profiles, and therapeutic potential against challenging diseases. The ethyl substitution at the imidazole N1-position enhances metabolic stability compared to unsubstituted counterparts, while the piperazine moiety offers versatile functionalization points for structure-activity optimization. This hybrid core has emerged as a versatile template in drug discovery programs targeting oncological, infectious, and neurological pathologies, demonstrating how rational heterocyclic hybridization can address complex therapeutic challenges [8].

Historical Context and Discovery of Imidazole-Piperazine Hybrids

The development of imidazole-piperazine hybrids follows a trajectory of iterative pharmacological optimization spanning several decades. Early research identified the standalone imidazole nucleus in naturally occurring histidine and histamine, revealing its significance in biological systems as a metal-coordinating and hydrogen-bonding motif. Piperazine derivatives gained pharmaceutical prominence in the mid-20th century as anthelmintics and antipsychotics (e.g., fluphenazine), valued for their water solubility and conformational flexibility. The strategic fusion of these systems emerged in the 1990s-2000s as chemists sought to overcome limitations of monocyclic scaffolds, particularly against drug-resistant pathogens and complex multifactorial diseases like cancer [5] [8].

Table 1: Evolution of Imidazole-Piperazine Hybrid Therapeutics

Time PeriodDevelopment MilestoneTherapeutic AreaKey Advancement
1990-2000Early antifungal azole-piperazinesInfectious DiseasesImproved pharmacokinetics over imidazole-only agents
2000-2010Benzimidazole-piperazine c-Myc inhibitors (e.g., D347-2761)OncologyTargeted protein-protein disruption in cancer pathways
2010-2020Antiviral piperazine-imidazole conjugatesVirologyBroad-spectrum activity against enveloped viruses
2020-PresentMultitargeting hybrids (e.g., 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine derivatives)MultipleAddressing drug resistance via novel mechanisms

The specific incorporation of the N1-ethyl group on the imidazole ring, as seen in 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine, represented a deliberate strategy to modulate electron distribution and steric accessibility while reducing metabolic deactivation. This design element was notably advanced through research on c-Myc inhibitors, where derivatives like D347-2761 demonstrated that the ethyl-imidazolyl-piperazine core could effectively disrupt oncogenic transcription factor dimerization. Subsequent structural optimization yielded compounds with enhanced binding to the c-Myc/Max heterodimer interface, establishing this chemotype as a promising scaffold in targeted cancer therapy [7].

Hybridization strategies further expanded into antimicrobial domains, particularly against multidrug-resistant tuberculosis. Researchers synthesized 1,4-di(heteroaryl) substituted piperazines where one aryl group was frequently an imidazole derivative. These compounds exhibited potent activity against Mycobacterium tuberculosis H37Rv (MIC values as low as 0.65 µg/mL), validating the pharmacophoric value of the imidazole-piperazine framework in overcoming conventional antibiotic resistance mechanisms [10].

Structural Significance in Heterocyclic Compound Design

The 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine architecture exemplifies rational heterocyclic drug design through its distinctive three-dimensional features and electronic properties. The piperazine ring adopts stable chair conformations with equatorial positioning of the imidazole substituent, reducing steric strain while optimizing vectorial presentation to biological targets. Crucially, the N1-ethyl group imposes torsional constraints that limit rotational freedom, potentially enhancing binding specificity compared to unsubstituted analogs [4] [9].

Electronic characteristics significantly contribute to this scaffold's versatility:

  • Dual Hydrogen-Bonding Capability: The imidazole N3-H functions as a hydrogen bond donor, while the tertiary piperazine nitrogens (particularly N4) serve as hydrogen bond acceptors. This amphoteric character enables interactions with complementary residues in diverse binding pockets.
  • pKa Modulation: The piperazine nitrogens exhibit distinct basicity (pKa ~6.5 and ~9.5), facilitating protonation state adaptability across physiological pH gradients. The ethyl group slightly elevates the imidazole ring's electron density, subtly influencing its aromatic character and coordination behavior.
  • Spatial Disposition: Distance mapping reveals approximately 6.2-7.1 Å between the imidazole C2 and distal piperazine nitrogen, optimally positioning this scaffold to bridge interaction sites in enzyme active pockets or protein-protein interfaces [4] [8].

Table 2: Key Structural Parameters of 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine Core

Structural FeatureGeometric ParameterFunctional Significance
Piperazine Ring ConformationChair configuration with equatorial substituentMinimizes steric hindrance and torsional strain
C2-Imidazole - N4-Piperazine Distance6.2-7.1 ÅOptimal span for bivalent target engagement
N1-Ethyl Dihedral Angle15-30° rotation barrierConstrains conformation for selective binding
Hydrogen Bonding Sites2 acceptors (piperazine N), 1 donor (imidazole N-H)Enables multipoint recognition in binding pockets
LogP Contribution+0.8-1.2 versus unsubstituted analogEnhanced membrane permeability

Molecular modeling studies of analogous compounds demonstrate how these features translate to biological activity. In c-Myc inhibitors, the ethyl-imidazole occupies a hydrophobic cleft while the piperazine nitrogen forms salt bridges with Glu92 and Asp95 residues. For metal-sensing applications, the imidazole nitrogen coordinates to Cu²⁺ or Sn²⁺ ions while piperazine solubilizes the complex, exemplifying the scaffold's multifunctionality [4] [7].

The scaffold's synthetic versatility further enhances its medicinal utility. Nucleophilic substitution at the piperazine nitrogen proceeds efficiently with alkyl halides or acyl chlorides, while the imidazole C4/C5 positions can be modified for additional steric or electronic tuning. This allows systematic generation of structure-activity relationship (SAR) data, exemplified by anticancer studies where 4-carbon spacers terminating in N-methylpiperazine produced 20-fold potency increases over parent compounds in liver cancer models [8].

Role in Addressing Drug Resistance and Novel Therapeutic Targets

The 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine scaffold demonstrates compelling potential in overcoming drug resistance through multitarget engagement and novel mechanisms distinct from conventional therapeutics. In oncology, derivatives disrupt c-Myc/Max dimerization—a previously "undruggable" target—thereby circumventing resistance mechanisms developed against kinase inhibitors or DNA-damaging agents. Research shows these compounds simultaneously induce intrinsic and extrinsic apoptosis pathways in liver cancer cells (SNU-475 and SNU-423) at low µM concentrations, with significantly reduced susceptibility to efflux pump-mediated resistance [7].

The scaffold's impact extends to antimicrobial resistance through three primary mechanisms:

  • Bacterial SOS Response Inhibition: Piperazine-imidazole hybrids interfere with RecA-mediated DNA repair pathways in bacteria, sensitizing multidrug-resistant strains to conventional antibiotics. This approach revitalizes existing drugs against resistant Mycobacterium tuberculosis, with lead compounds showing MIC values of 0.65 µg/mL against H37Rv strains [6] [10].
  • Metal Homeostasis Disruption: Derivatives function as selective ionophores for essential metal cofactors (e.g., Cu²⁺, Sn²⁺), starving pathogens of vital nutrients. The imidazole ring's coordination chemistry enables selective Sn²⁺ sensing in biological systems (detection limit ~0.53 µg/mL), providing both diagnostic and therapeutic applications [4].
  • Biofilm Penetration Enhancement: The scaffold's balanced lipophilicity (LogP 1.8-2.3) and molecular weight (<350 Da) facilitate penetration through microbial biofilm matrices, overcoming a key resistance mechanism in chronic infections [10].

Table 3: Hybrid Compounds Addressing Drug Resistance Mechanisms

Resistance MechanismScaffold DerivativeActivity ProfileNovel Action
c-Myc DysregulationPiperazine-benzimidazole hybridsIC₅₀ 6.98 µg/mL (SNU-475 liver cancer)Dual intrinsic/extrinsic apoptosis activation
Mycobacterial Efflux Pumps1,4-Di(heteroaryl)piperazinesMIC 0.65 µg/mL (M. tuberculosis)SOS response inhibition
Bacterial Biofilm FormationImidazole-piperazine conjugates>50% biofilm inhibition at 10 µMExtracellular matrix disruption
Fungal Azole ResistanceFluconazole-piperazine analogs8-fold potency versus resistant CandidaErgosterol biosynthesis modulation

Emerging applications leverage the scaffold's immunomodulatory potential. "Immuno-antibiotic" derivatives inhibit both bacterial isoprenoid biosynthesis and host inflammatory cascades, representing a paradigm shift from direct microbicidal activity. This dual approach reduces selective pressure for resistance development while enhancing pathogen clearance in macrophage models [6].

The structural versatility enables rational design against resistance-proof targets like protein-protein interactions and non-coding RNAs. Molecular docking indicates favorable binding to c-Myc/Max dimerization interfaces (binding energy -9.2 kcal/mol), while fluorescence studies demonstrate RNA G-quadruplex stabilization—both mechanisms avoid the mutation-prone active sites targeted by conventional therapies. These applications position 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine derivatives at the forefront of next-generation therapeutics designed to outmaneuver evolutionary resistance pathways [4] [7].

Properties

CAS Number

1019115-40-2

Product Name

1-(1-Ethyl-1H-imidazol-2-yl)-piperazine

IUPAC Name

1-(1-ethylimidazol-2-yl)piperazine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C9H16N4/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13/h5,8,10H,2-4,6-7H2,1H3

InChI Key

FNDOFBMZGIXLJV-UHFFFAOYSA-N

SMILES

CCN1C=CN=C1N2CCNCC2

Canonical SMILES

CCN1C=CN=C1N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.